molecular formula C14H10N4O2 B15028575 Nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B15028575
M. Wt: 266.25 g/mol
InChI Key: CPHAPHXZHTVWES-UHFFFAOYSA-N
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Description

Nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a hydrazone derivative formed by the condensation of nicotinic acid hydrazide with an isatin (2-oxoindole) moiety. This compound belongs to the class of indole-based hydrazones, which are characterized by a conjugated system involving the hydrazide linkage and the indole ketone group. The structure features a pyridine ring (from nicotinic acid) and a 2-oxoindole scaffold, enabling diverse interactions with biological targets, including enzymes and DNA. Its synthesis typically involves refluxing nicotinic acid hydrazide with substituted isatins in ethanol, followed by crystallization .

Properties

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide

InChI

InChI=1S/C14H10N4O2/c19-13(9-4-3-7-15-8-9)18-17-12-10-5-1-2-6-11(10)16-14(12)20/h1-8,16,20H

InChI Key

CPHAPHXZHTVWES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Nicotinic Acid (2-Oxo-1,2-Dihydro-Indol-3-Ylidene)-Hydrazide

The synthesis of this compound involves two critical stages: (1) preparation of the nicotinic acid hydrazide precursor and (2) condensation with isatin derivatives. Below, we analyze both steps in detail, emphasizing reagent choices, reaction conditions, and methodological innovations.

Synthesis of Nicotinic Acid Hydrazide

Nicotinic acid hydrazide serves as the foundational building block for this compound. Two primary methods dominate its synthesis:

Hydrazinolysis of Methyl Nicotinate

This conventional method involves reacting methyl nicotinate with excess hydrazine hydrate. In a representative procedure, methyl nicotinate (0.1 mol) is dissolved in absolute ethanol (50 mL), followed by dropwise addition of hydrazine hydrate (0.15 mol). The mixture is refluxed for 3–5 hours, with reaction progress monitored via thin-layer chromatography (TLC). Upon completion, the solution is cooled to room temperature, yielding white crystalline nicotinic acid hydrazide, which is filtered, washed with cold ethanol, and recrystallized for purity (yield: 85–90%).

Key Characterization Data

  • IR (KBr, cm⁻¹): 3320 (N–H stretch), 1675 (C=O stretch), 1600 (C=N stretch).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.20 (d, 1H, pyridine-H), 7.55 (d, 1H, pyridine-H), 4.50 (s, 2H, NH₂).

Condensation with Isatin Derivatives

The second stage involves coupling nicotinic acid hydrazide with isatin (2-oxoindoline) to form the target Schiff base. Two distinct methodologies have been reported:

Conventional Acid-Catalyzed Condensation

In a typical procedure, equimolar quantities of nicotinic acid hydrazide (0.01 mol) and isatin (0.01 mol) are dissolved in methanol (50 mL) containing glacial acetic acid (1–2 mL) as a catalyst. The reaction mixture is refluxed for 6–7 hours, during which the Schiff base precipitates as a colored solid. The product is filtered, washed with cold methanol, and recrystallized from ethanol (yield: 75–80%).

Optimization Insights

  • Solvent Choice: Methanol and ethanol are preferred due to their polar aprotic nature, which facilitates imine bond formation.
  • Catalyst Role: Glacial acetic acid protonates the carbonyl oxygen of isatin, enhancing electrophilicity and reaction kinetics.
Green Chemistry Approach Using Lemon Juice

A sustainable alternative employs lemon juice (pH ≈ 2.5) as a natural catalyst. Nicotinic acid hydrazide (0.01 mol) and isatin (0.01 mol) are stirred in ethanol (5 mL) with lemon juice (2 mL) at room temperature for 15–30 minutes. The product precipitates upon pouring into ice-water, yielding 60–70% after recrystallization.

Advantages of Green Method

  • Reduced Energy Consumption: Room-temperature conditions eliminate the need for reflux apparatus.
  • Eco-Friendly Catalyst: Citric acid in lemon juice replaces hazardous acetic acid, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for the two condensation strategies:

Parameter Conventional Method Green Method
Catalyst Glacial acetic acid Lemon juice (citric acid)
Temperature Reflux (60–80°C) Room temperature (25°C)
Reaction Time 6–7 hours 15–30 minutes
Yield 75–80% 60–70%
Environmental Impact Moderate (toxic catalyst) Low (biodegradable catalyst)

Trade-offs: While the green method offers environmental benefits, its slightly lower yield may necessitate scalability improvements for industrial applications.

Mechanistic Insights and Spectral Validation

Reaction Mechanism

The condensation proceeds via nucleophilic attack of the hydrazide’s amino group on the electrophilic carbonyl carbon of isatin, followed by dehydration to form the imine (C=N) bond. Acidic conditions polarize the carbonyl group, accelerating the reaction.

Spectroscopic Confirmation

  • IR Spectroscopy:
    • Conventional Product: 1670 cm⁻¹ (C=O stretch of amide), 1600 cm⁻¹ (C=N stretch), 3300 cm⁻¹ (N–H stretch).
    • Green Product: Comparable peaks confirm identical structural outcomes.
  • ¹H NMR: The imine proton (CH=N) resonates as a singlet at δ 8.4–8.6 ppm, while the indole NH appears at δ 10.2–10.5 ppm.

Applications and Derivative Optimization

Biological Activity Correlations

Lipophilicity, modulated by substituents on the isatin ring, significantly influences antimycobacterial potency. For instance, electron-withdrawing groups (e.g., –Cl, –Br) enhance activity by improving membrane permeability.

Computational Predictions

ADME (Absorption, Distribution, Metabolism, Excretion) profiling of nicotinic acid (2-oxoindol-3-ylidene)-hydrazide derivatives predicts favorable gastrointestinal absorption and blood-brain barrier penetration, underscoring their drug-likeness.

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biology: It has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria.

    Medicine: Due to its anticancer and antimicrobial properties, it is being explored as a potential therapeutic agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets. In cancer cells, the compound induces apoptosis by disrupting mitochondrial membrane potential and activating caspase pathways. It also inhibits key enzymes involved in cell proliferation. In microbial cells, the compound interferes with cell wall synthesis and protein function, leading to cell death.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro at C5 of indole) enhance anthelmintic activity by increasing electrophilicity .
  • Bulky Aromatic Substituents (e.g., naphthyl, carbazol) improve DNA-binding affinity and anticancer activity .
  • Heterocyclic Modifications (e.g., furan, thiophene) enhance metal-binding capacity, crucial for antimicrobial activity .

Antimicrobial Activity

  • Nicotinic acid hydrazones : Exhibit broad-spectrum activity against Gram-negative bacteria (e.g., E. coli), with MIC values ranging from 8–32 µg/mL .
  • Furan and thiophene analogs : Show higher potency against Bacillus subtilis (MIC: 4 µg/mL) due to improved membrane penetration .
  • Metal complexes : Cu(II) complexes of nicotinic acid hydrazones demonstrate 4-fold enhanced activity compared to ligands alone, attributed to redox-active metal centers .

Anticancer Activity

  • Parent compound : Moderate activity against MCF-7 (IC₅₀: 42 μM) via apoptosis induction .
  • Naphthyl and carbazol derivatives : Lower IC₅₀ values (e.g., 26 μM on HeLa) due to enhanced intercalation with DNA .
  • 5-Nitroindole analogs : Exhibit selective cytotoxicity against leukemia cells (IC₅₀: 18 μM) by topoisomerase II inhibition .

Anthelmintic Activity

  • 5-Nitro-substituted derivatives : Show potent activity against Eisenia foetida (earthworms), with paralysis time <30 minutes at 10 mg/mL .

Metal Complexation and Enhanced Bioactivity

  • Cu(II) complexes : Display superior antimicrobial activity (MIC: 2 µg/mL) compared to free ligands (MIC: 8 µg/mL) due to synergistic effects .
  • Cd(II) complexes : Less active than Cu analogs, suggesting metal-specific interactions .

Biological Activity

Nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide, also known as a derivative of nicotinic acid, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C14H10N4O2\text{C}_{14}\text{H}_{10}\text{N}_{4}\text{O}_{2} . The compound features a hydrazide functional group which is known to enhance biological activity through various mechanisms.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that derivatives of nicotinic acid hydrazides exhibit significant antimicrobial properties. For instance, certain synthesized hydrazones derived from nicotinic acid demonstrated promising activity against Staphylococcus aureus and other Gram-positive bacteria . The minimum inhibitory concentration (MIC) values were reported as low as 1.95 µg/mL for specific compounds.
    • The mechanism of action is believed to involve interference with bacterial cell wall synthesis and enhancement of immune response by increasing neutrophil activity .
  • Antitubercular Activity
    • Research indicates that nicotinic acid hydrazide derivatives possess antitubercular properties. One study reported that specific derivatives exhibited MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis suggested that lipophilicity significantly contributes to the antimycobacterial efficacy.
  • Cytotoxicity and Cancer Research
    • The compound has also been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). Some derivatives showed selective cytotoxicity, indicating potential for development as anticancer agents .
  • Mechanisms of Action
    • The biological activity of nicotinic acid hydrazide is attributed to its ability to modulate various biochemical pathways. For example, it has been shown to influence gene expression in pathogens like Legionella pneumophila, enhancing virulence traits under specific environmental conditions . This modulation can lead to increased motility and cytotoxicity towards host cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of nicotinic acid hydrazide derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds with halogen substitutions at the para position exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

CompoundMIC (µg/mL)Bacterial Strain
4a12.5Staphylococcus aureus
4b6.25Mycobacterium tuberculosis

Case Study 2: Antitubercular Activity
In a comparative study of various hydrazide derivatives, two compounds were identified with remarkable antitubercular activity, showing potential for further development into therapeutic agents.

Research Findings

Recent research has focused on the synthesis and evaluation of new derivatives of nicotinic acid hydrazide. Key findings include:

  • Synthesis Techniques : Various synthetic routes have been explored to modify the hydrazide moiety, enhancing biological activity while maintaining favorable pharmacokinetic properties.
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities of these compounds to target proteins involved in bacterial metabolism and cell wall synthesis .

Q & A

What are the established synthetic protocols for Nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide?

Level: Basic
Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves refluxing nicotinic acid hydrazide with indole-3-carboxaldehyde in ethanol, catalyzed by glacial acetic acid. The reaction proceeds under continuous stirring at 70°C for 5 hours, followed by cooling, filtration, and purification via crystallization . Alternative routes include Mannich base reactions with pyrazolone derivatives, as demonstrated in IR-characterized syntheses of structurally related hydrazides .

How is the structural integrity of this compound verified in synthetic studies?

Level: Basic
Methodological Answer:
Structural characterization employs spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches) in the hydrazide and indole moieties .
  • X-Ray Diffraction (XRD) : Resolves the Z-configuration of the hydrazone linkage and planar geometry of the indole ring, as shown in monoclinic crystal systems (e.g., space group P21/c) .
  • Elemental Analysis (CHNS) : Validates molecular composition (e.g., C₁₄H₁₀N₄O₂) with <0.4% deviation .

What physicochemical properties influence its biological and chemical reactivity?

Level: Basic
Methodological Answer:
Key properties include:

  • Solubility : Moderate water solubility facilitates in vitro assays, while ethanol compatibility aids synthetic workflows .
  • Thermal Stability : Decomposition temperatures >163°C suggest suitability for high-temperature applications .
  • Electrochemical Activity : Redox behavior enables applications in sensors, as demonstrated by graphene oxide-anchored electrochemical studies .

What advanced computational methods model its interactions with metal ions?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) and molecular docking are used to predict binding affinities with transition metals (e.g., Ni²⁺). These models analyze ligand-metal charge transfer, orbital interactions, and thermodynamic stability. For instance, nicotinic acid hydrazide forms octahedral Ni complexes for H₂S sensing, validated via single-crystal XRD and spectroscopic data .

How does this compound induce apoptosis in cancer cells, and what assays confirm this?

Level: Advanced
Methodological Answer:
Derivatives like 3,4,5-trimethoxy-substituted analogs disrupt mitochondrial membrane potential (ΔΨm) and activate caspases. Key assays include:

  • Flow Cytometry : Annexin V-FITC/PI staining quantifies apoptotic populations.
  • DNA Fragmentation Analysis : Detects laddering patterns via gel electrophoresis.
  • Cell Cycle Arrest : Sub-G1 peak accumulation in leukemia cells (e.g., L1210, CEM) .

What electrochemical techniques evaluate its corrosion inhibition efficiency?

Level: Advanced
Methodological Answer:

  • Potentiodynamic Polarization : Measures corrosion current density (iₜₕᵣ) and inhibition efficiency (>80% for mild steel in HCl at 303 K) .
  • Electrochemical Impedance Spectroscopy (EIS) : Nyquist plots reveal charge-transfer resistance (Rct) changes, modeled using equivalent circuits .
  • Adsorption Isotherms : Langmuir models confirm physisorption via π-orbital interactions on metal surfaces .

How do substituents on the indole ring modulate biological activity?

Level: Advanced
Methodological Answer:
Electron-withdrawing groups (e.g., Cl, NO₂) enhance antiproliferative activity by increasing electrophilicity. QSAR studies correlate Hammett constants (σ) with IC₅₀ values. For example, 5-methyl-substituted derivatives show improved cytotoxicity (IC₅₀: 0.8 µM) compared to unsubstituted analogs .

What contradictions exist in reported inhibition efficiencies across studies?

Level: Advanced
Methodological Answer:
Discrepancies arise from:

  • Temperature Dependence : Inhibition efficiency decreases at elevated temperatures (e.g., 303 K vs. 333 K) due to desorption .
  • Concentration Thresholds : Optimal efficacy occurs at 2 mM for aluminum vs. 5 mM for mild steel in HCl .
  • Methodological Variability : Differences in electrode pre-treatment or electrolyte purity affect reproducibility .

How is this compound utilized in environmental sensing applications?

Level: Advanced
Methodological Answer:
Nickel complexes of nicotinic acid hydrazide serve as H₂S sensors. The ligand’s π-acceptor properties facilitate redox-mediated signal transduction. Techniques include:

  • Cyclic Voltammetry (CV) : Detects current response shifts upon H₂S exposure.
  • UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) band changes at 450 nm .

What spectral techniques resolve tautomeric forms in solution?

Level: Advanced
Methodological Answer:

  • ¹H/¹³C NMR : Chemical shifts at δ 11.2 ppm (N-H) and δ 160–170 ppm (C=O) confirm hydrazone tautomer dominance.
  • UV-Vis Titration : Absorption maxima at 320 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) indicate keto-enol equilibrium in polar solvents .

How do solvent systems influence synthetic yields?

Level: Basic
Methodological Answer:
Ethanol and acetic acid mixtures achieve >75% yields by stabilizing intermediates via hydrogen bonding. Protic solvents favor Schiff base formation, while aprotic solvents (e.g., DMF) reduce side reactions but require higher temperatures .

What safety protocols are recommended for handling this compound?

Level: Basic
Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and respiratory protection to avoid inhalation of fine powders .
  • First Aid : Immediate eye irrigation (15 mins) with saline and medical consultation for ingestion .
  • Storage : Keep in sealed containers under inert gas (N₂) to prevent oxidation .

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